Bienvenue dans la boutique en ligne BenchChem!

o-Vanillin

Antioxidant Free Radical Scavenging DPPH Assay

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde, CAS 148-53-8) is a positional isomer of vanillin (4-hydroxy-3-methoxybenzaldehyde, CAS 121-33-5), both belonging to the benzaldehyde class of aromatic aldehydes with the identical molecular formula C₈H₈O₃ and molecular weight 152.15 g/mol. The defining structural feature is the ortho-relationship between the hydroxyl and aldehyde groups on the benzene ring, which confers intramolecular hydrogen bonding absent in the para-substituted vanillin.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 148-53-8
Cat. No. B140153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Vanillin
CAS148-53-8
Synonyms2-Hydroxy-3-methoxybenzaldehyde;  o-Vanillin;  2-Hydroxy-m-anisaldehyde;  2-Vanillin;  3-Methoxy-2-hydroxybenzaldehyde;  3-Methoxysalicyladehyde;  3-Methoxysalicylaldehyde;  6-Formyl-2-methoxyphenol;  6-Formylguaiacol;  NC 005;  NSC 2150; 
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=O
InChIInChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3
InChIKeyJJVNINGBHGBWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Vanillin (CAS 148-53-8) for Research and Industrial Procurement: Positional Isomer of Vanillin with Quantifiably Distinct Bioactivity and Physicochemical Profile


o-Vanillin (2-hydroxy-3-methoxybenzaldehyde, CAS 148-53-8) is a positional isomer of vanillin (4-hydroxy-3-methoxybenzaldehyde, CAS 121-33-5), both belonging to the benzaldehyde class of aromatic aldehydes with the identical molecular formula C₈H₈O₃ and molecular weight 152.15 g/mol [1]. The defining structural feature is the ortho-relationship between the hydroxyl and aldehyde groups on the benzene ring, which confers intramolecular hydrogen bonding absent in the para-substituted vanillin [1]. This single positional shift produces substantive differences in melting point (40–42 °C for o-vanillin vs. 81–83 °C for vanillin), UV-Vis absorption maximum (~330 nm vs. ~348 nm), aqueous solubility, and most critically, biological activity across antioxidant, antifungal, antimicrobial, and quorum-sensing modulation assays [1]. o-Vanillin is commercially available as a synthetic intermediate (≥98–99% purity) and is used in pharmaceutical synthesis (e.g., berberine intermediate), Schiff-base ligand chemistry, and as a bioactive compound in its own right .

Why Vanillin and Other Isomers Cannot Substitute for o-Vanillin in Research and Industrial Applications: The Ortho-Substitution Effect on Bioactivity and Reactivity


Although o-vanillin, vanillin, and isovanillin share identical molecular formulae and functional groups, their divergent substitution patterns produce non-interchangeable biological and chemical behavior. The ortho-hydroxy group in o-vanillin engages in intramolecular hydrogen bonding with the adjacent aldehyde, altering the compound's redox potential, electrophilicity, and fragmentation pathways in mass spectrometry—o-vanillin yields a distinct collision-induced dissociation (CID) pattern compared to vanillin and isovanillin, which are spectrally indistinguishable from each other in CID [1]. In aqueous pulse radiolysis studies, o-vanillin reacts with hydroxyl radicals predominantly via addition (forming radical adducts) rather than oxidation, a pathway fundamentally different from other phenolic antioxidants [2]. Consequently, substituting o-vanillin with vanillin—or any other in-class benzaldehyde isomer—without quantitative justification will yield different bioassay outcomes, altered synthetic yields, and non-comparable analytical reference data. The quantitative evidence below establishes the specific dimensions where o-vanillin is measurably differentiated from its closest structural analogs.

o-Vanillin (CAS 148-53-8) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


DPPH Radical Scavenging: o-Vanillin Exhibits ~2.9-Fold Higher Activity and ~5.9-Fold Faster Kinetics than Vanillin at Equimolar Concentration

In a direct head-to-head comparison using the HPLC-based DPPH radical scavenging assay, o-vanillin demonstrated substantially superior antioxidant activity relative to its positional isomer vanillin. At equimolar concentrations of 1 mM, o-vanillin achieved 66.4% DPPH radical scavenging compared to only 22.9% for vanillin—a 2.9-fold difference [1]. The kinetic advantage was even more pronounced: the second-order rate constant for the reaction of o-vanillin with DPPH was 10.1 ± 0.8 M⁻¹s⁻¹ versus 1.7 ± 0.1 M⁻¹s⁻¹ for vanillin (a 5.9-fold difference). Cyclic voltammetry confirmed that o-vanillin is more easily oxidized than vanillin, with a one-electron reduction potential approximately 1.5 times that of the reference antioxidant Trolox [1]. These data establish that the ortho-substitution pattern in o-vanillin confers a quantitative, mechanistic advantage in electron/H-atom transfer reactions that para-substituted vanillin cannot replicate.

Antioxidant Free Radical Scavenging DPPH Assay

Antifungal Activity Against Aspergillus flavus: o-Vanillin Demonstrates 2-Fold Lower MIC and 1.5-Fold Lower MFC Compared to Vanillin

In a structure-antifungal activity study comparing four volatile benzaldehydes against Aspergillus flavus, o-vanillin exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL, which is half the MIC of vanillin (200 μg/mL) [1]. The minimum fungicidal concentration (MFC) followed the same trend: o-vanillin required 160 μg/mL for fungicidal effect versus 240 μg/mL for vanillin—a 1.5-fold advantage [1]. Among the four compounds tested (vanillin, o-vanillin, 2-hydroxy-5-methoxybenzaldehyde, and 2-hydroxy-4-methoxybenzaldehyde [HMB]), o-vanillin was the second most potent overall, trailing only HMB (MIC 70 μg/mL). The mechanism of o-vanillin's antifungal action has been further elucidated in a follow-up study showing that it disrupts both cell wall integrity (reducing β-1,3-glucan content in a dose-dependent manner, P < 0.05) and cell membrane permeability, while also damaging mitochondrial ultrastructure [2].

Antifungal Aspergillus flavus Minimum Inhibitory Concentration

Antifungal Activity Against Cryptococcus neoformans: o-Vanillin and o-Ethyl Vanillin Ranked Highest Among 33 Vanillin Derivatives, with a Distinct Mitochondrial Dysfunction Mechanism

In a systematic screen of vanillin and 33 vanillin derivatives against the human fungal pathogen Cryptococcus neoformans (the causative agent of cryptococcal meningitis), o-vanillin and o-ethyl vanillin demonstrated the highest antifungal activity among all derivatives bearing hydroxyl or alkoxy substituents [1]. The study established a structural activity relationship (SAR) showing that hydroxyl/alkoxy substitution on the benzaldehyde ring is more advantageous for antifungal activity than halogenated or nitrated groups. Transcriptomic analysis via RNA sequencing of C. neoformans cells treated with o-vanillin revealed that the compound causes mitochondrial dysfunction and triggers oxidative stress—a mechanism experimentally confirmed by the significantly reduced growth of mutant strains lacking genes involved in mitochondrial function and oxidative stress response [1]. This mechanism is distinct from conventional azole antifungals that target ergosterol biosynthesis, suggesting o-vanillin may retain activity against azole-resistant strains. In contrast, vanillin itself was noted in the same study to have only weak antifungal activity against C. neoformans [1].

Antifungal Cryptococcus neoformans Mitochondrial Dysfunction

Quorum Sensing Inhibition in Pseudomonas aeruginosa: o-Vanillin Is a Competitive Inhibitor of RhlR Receptor, the Most Promising Benzaldehyde in a Panel Screen

In a 2024 study evaluating a panel of benzaldehyde derivatives as quorum sensing (QS) inhibitors in Pseudomonas aeruginosa, ortho-vanillin emerged as the most promising compound among all tested benzaldehydes . Using heterologous reporter assays for the LasR and RhlR QS signal receptors, the study demonstrated that o-vanillin can interact competitively with RhlR but not with LasR, establishing receptor-level selectivity . This competitive inhibition of RhlR was observed at micromolar concentrations below those causing bacterial toxicity, indicating a specific anti-virulence mechanism rather than non-specific growth inhibition. Notably, o-vanillin was described as "a previously untested compound" in this context, distinguishing it from previously studied benzaldehydes such as salicylic acid and cinnamaldehyde whose mechanisms of QS inhibition were poorly understood . This receptor-specific activity profile positions o-vanillin as a mechanistically distinct tool compound for QS research that cannot be replicated by vanillin or other benzaldehyde isomers.

Quorum Sensing Pseudomonas aeruginosa RhlR Inhibition

Antimicrobial Activity in Food Systems: o-Vanillin Was the Strongest Inhibitor Among Vanillin, Guaiacol, and Iso-Vanillin, with Fungicidal Action at 50–100 ppm

In a comparative study of antimicrobial activity against microorganisms relevant to soysauce fermentation, o-vanillin exhibited the strongest growth-inhibitory effect among all tested compounds, which included vanillin, guaiacol, and iso-vanillin [1]. o-Vanillin demonstrated fungicidal action against soysauce spoilage yeasts at concentrations of 50–100 ppm, a potency that enabled its recognition as an effective preservative for soysauce [1]. The study further noted that fermentable sugars such as glucose and maltose had protective effects against the fungicidal action, suggesting that o-vanillin's antimicrobial efficacy is context-dependent and most pronounced in low-sugar fermentation environments [1]. This work established the rank order of antimicrobial potency among vanillin isomers: o-vanillin > iso-vanillin > vanillin, directly contradicting any assumption that vanillin isomers are interchangeable for food preservation applications.

Food Preservative Antimicrobial Soysauce Fermentation

Intercalation Behavior into Layered Double Hydroxides: o-Vanillin Shows a Distinct Guest/Al Ratio (0.58) that Is Intermediate Between Vanillin (0.81) and Iso-Vanillin (0.35)

In a calcination-rehydration study examining the intercalation of vanillin isomers into Mg–Al layered double hydroxide (LDH), the guest/Al molar ratio of the solid product was found to vary substantially depending on the substitution pattern [1]. Vanillin (para isomer) achieved the highest intercalation with a guest/Al ratio of 0.81, followed by ortho-vanillin at 0.58, and iso-vanillin at 0.35 [1]. The order of intercalation efficiency was vanillin (0.81) > o-vanillin (0.58) > iso-vanillin (0.35). XRD analysis further revealed that vanillin intercalated as a monovalent anion adopting a bilayer orientation with respect to the LDH basal layer, whereas the other isomers maintained a parallel orientation in the interlayer space [1]. Deintercalation (release) experiments demonstrated that more easily intercalated guests were more difficult to release by ion exchange with chloride or carbonate, indicating that o-vanillin's intermediate intercalation strength may offer a tunable release profile distinct from either vanillin or iso-vanillin [1].

Layered Double Hydroxide Intercalation Host-Guest Chemistry

Optimal Research and Industrial Application Scenarios for o-Vanillin (CAS 148-53-8) Based on Quantitative Differentiation Evidence


Antioxidant Mechanism Research: Ortho-Hydroxybenzaldehyde Redox Chemistry Studies Requiring High Potency

o-Vanillin is the compound of choice for studying ortho-hydroxybenzaldehyde-mediated radical scavenging mechanisms, as established by its 2.9-fold higher DPPH scavenging activity (66.4% vs. 22.9% at 1 mM) and 5.9-fold faster reaction kinetics (10.1 vs. 1.7 M⁻¹s⁻¹) compared to vanillin [1]. Its distinct redox behavior—predominantly forming radical adducts via OH addition rather than oxidation, with a one-electron reduction potential of 1.076 ± 0.004 V vs. NHE at pH 6—makes it a mechanistically informative probe that para-substituted vanillin cannot substitute [2]. Researchers investigating structure-activity relationships of phenolic antioxidants should select o-vanillin when the ortho-hydroxy/aldehyde intramolecular hydrogen bonding motif is the variable of interest.

Antifungal Agent Development Against Aspergillus and Cryptococcus Species

o-Vanillin is the evidence-preferred vanillin derivative for antifungal development programs targeting Aspergillus flavus (MIC 100 μg/mL, 2-fold more potent than vanillin) and Cryptococcus neoformans (ranked highest among 33 vanillin derivatives) [1][2]. Its dual mechanism—disrupting cell wall β-1,3-glucan integrity while simultaneously causing mitochondrial dysfunction and oxidative stress—provides a multi-target profile that distinguishes it from single-target azole antifungals [1][2]. This is particularly relevant for programs seeking antifungal leads with activity against azole-resistant strains, given the orthogonal mechanism of action.

Anti-Virulence and Quorum Sensing Inhibitor Screening Using RhlR as a Target

o-Vanillin is uniquely positioned as a receptor-characterized quorum sensing tool compound for Pseudomonas aeruginosa RhlR inhibition, having been identified as the most promising benzaldehyde in a focused screen and shown to act as a competitive inhibitor of RhlR (but not LasR) at sub-toxic micromolar concentrations [1]. This receptor-level selectivity profile enables its use as a pharmacological probe to dissect RhlR-mediated virulence pathways independently of LasR signaling. Vanillin and other in-class benzaldehydes lack this receptor-specific mechanistic validation and cannot serve as drop-in replacements for o-vanillin in QS research protocols.

Natural Food Preservative Formulation Requiring Validated Antimicrobial Potency

For food preservation applications—particularly in fermented products such as soysauce—o-vanillin is the evidence-preferred isomer, having been directly demonstrated as the strongest antimicrobial agent among vanillin, guaiacol, and iso-vanillin, with fungicidal action against spoilage yeasts at 50–100 ppm [1]. Formulators developing natural preservative systems should specify o-vanillin rather than generic vanillin when maximum antimicrobial efficacy per unit concentration is required, especially in low-sugar fermentation environments where its activity is most pronounced [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for o-Vanillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.